ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring a 1,3-benzodioxole-substituted piperazine moiety and an ethyl carboxylate ester group. Its core structure comprises a six-membered tetrahydropyrimidine ring with:
- Position 4: A phenyl substituent.
- Position 2: A ketone group (2-oxo).
- Position 6: A methylene-linked piperazine ring, further substituted at the 4-position of piperazine with a 1,3-benzodioxol-5-ylmethyl group.
- Position 5: An ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5/c1-2-33-25(31)23-20(27-26(32)28-24(23)19-6-4-3-5-7-19)16-30-12-10-29(11-13-30)15-18-8-9-21-22(14-18)35-17-34-21/h3-9,14,24H,2,10-13,15-17H2,1H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCJDTJFPHLXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This suggests that this compound may also affect microtubule dynamics, disrupting normal cell division and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents at key positions (Table 1). Below is a detailed comparison:
Table 1: Structural and Functional Group Comparisons
Key Structural and Functional Differences
Position 4 Substituents :
- The target compound’s phenyl group contrasts with analogs featuring 1,3-benzodioxol-5-yl (electron-rich aromatic) or pyrazole-chloro-phenyl (halogenated heterocyclic) groups. Phenyl substituents are common in kinase inhibitors, while halogenated groups may improve metabolic stability .
Position 2 Modifications :
- The 2-oxo group in the target compound is replaced by 2-thione in analogs (e.g., ). Thione derivatives often exhibit altered binding affinities due to increased sulfur-mediated interactions (e.g., metal coordination) .
Position 6 Side Chains: The piperazine-1,3-benzodioxole side chain in the target compound is unique. Piperazine derivatives are known to enhance solubility and target engagement in CNS-active compounds, while methyl or allyl groups (e.g., ) may reduce steric hindrance.
Bioactivity and Pharmacological Implications
- Antimicrobial Activity: Pyrimidinones with phenyl or halogenated substituents (e.g., ) show antibacterial properties, likely due to interference with bacterial DNA gyrase.
- Anticancer Potential: Piperazine-containing analogs (e.g., ) demonstrate kinase inhibition, suggesting the target compound may interact with similar targets (e.g., EGFR or VEGFR).
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves a multi-step process with careful control of reaction parameters. Key steps include:
- Condensation reactions to form the tetrahydropyrimidine core, followed by Mannich-type alkylation to introduce the piperazine-benzodioxole moiety.
- Optimization of solvent systems (e.g., dichloromethane or ethanol) and temperature (typically 60–80°C) to maximize yields .
- Characterization of intermediates via ¹H/¹³C NMR spectroscopy to confirm regioselectivity and HPLC (>95% purity thresholds) to assess purity .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry, particularly for the tetrahydropyrimidine ring and benzodioxole group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/lengths in solid-state structures (e.g., piperazine-methyl linkage) .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting data arise from varying solvent systems or catalysts?
- Systematic solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in alkylation steps, while protic solvents (e.g., ethanol) improve solubility of intermediates .
- Catalyst selection : Palladium or copper catalysts improve coupling efficiency in heterocyclic functionalization .
- Real-time monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and identify side products .
- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions that may affect yield .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Target-specific assays : Conduct kinase inhibition assays (e.g., ADP-Glo™) and GPCR binding studies (radioligand displacement) to differentiate mechanisms .
- Molecular docking : Compare binding poses of the compound’s benzodioxole and piperazine groups with protein active sites (e.g., using AutoDock Vina) .
- Dose-response profiling : Establish IC₅₀/EC₅₀ values across multiple cell lines to assess potency variability .
Q. How can researchers validate the thermal stability of this compound for long-term storage or formulation studies?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C indicates suitability for room-temperature storage) .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products .
Methodological Challenges and Solutions
Q. What experimental designs mitigate regioselectivity issues during functionalization of the tetrahydropyrimidine ring?
- Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct alkylation/arylation .
- Computational modeling : DFT calculations predict electrophilic/nucleophilic regions on the ring to guide synthetic routes .
Q. How are synthetic byproducts or diastereomers identified and purified?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns and hexane/isopropanol gradients .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate the desired diastereomer .
Pharmacological and Mechanistic Inquiry
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?
- NF-κB luciferase reporter assays : Quantify inhibition of inflammatory signaling in RAW 264.7 macrophages .
- Cytokine profiling : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated monocytes .
Q. How can researchers assess the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?
- PAMPA-BBB assay : Predicts passive diffusion using artificial lipid membranes .
- In situ perfusion : Measure brain uptake in rodent models via LC-MS/MS quantification .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in biological activity data between academic labs?
- Standardized protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays) .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase studies) to calibrate inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
